![molecular formula C7H14N2O2 B14698811 Ethyl [2-(aziridin-1-yl)ethyl]carbamate CAS No. 25323-93-7](/img/structure/B14698811.png)
Ethyl [2-(aziridin-1-yl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [2-(aziridin-1-yl)ethyl]carbamate is an organic compound that features an aziridine ring, which is a three-membered nitrogen-containing heterocycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-(aziridin-1-yl)ethyl]carbamate typically involves the reaction of aziridine with ethyl chloroformate under controlled conditions. The reaction proceeds via nucleophilic substitution, where the aziridine ring opens and subsequently forms the desired carbamate compound .
Industrial Production Methods
Industrial production of aziridine derivatives, including this compound, often involves the use of high-temperature dehydration processes or base-induced sulfate elimination from aminoethanol . These methods ensure efficient and scalable production suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [2-(aziridin-1-yl)ethyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens and reacts with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Ethyl [2-(aziridin-1-yl)ethyl]carbamate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl [2-(aziridin-1-yl)ethyl]carbamate involves the formation of reactive intermediates that can interact with biological molecules. The aziridine ring can open and form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules, leading to various biological effects . This reactivity is the basis for its potential use in anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-1-carbaldehyde oxime: Known for its cytotoxic activity and potential as an anticancer agent.
Aziridine alkaloids: These compounds demonstrate pharmacological activities, including antitumor and antimicrobial effects.
Uniqueness
Ethyl [2-(aziridin-1-yl)ethyl]carbamate is unique due to its specific structure that combines the reactivity of the aziridine ring with the stability of the carbamate group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Propriétés
Numéro CAS |
25323-93-7 |
|---|---|
Formule moléculaire |
C7H14N2O2 |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
ethyl N-[2-(aziridin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C7H14N2O2/c1-2-11-7(10)8-3-4-9-5-6-9/h2-6H2,1H3,(H,8,10) |
Clé InChI |
OKWPWBHSSULDBG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NCCN1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






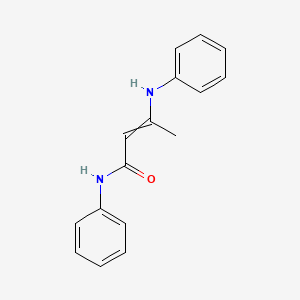
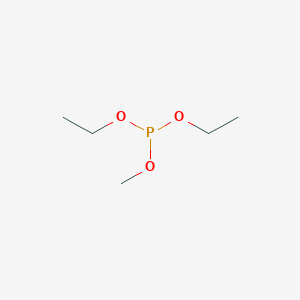

![(1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14698767.png)
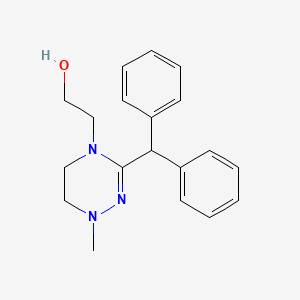
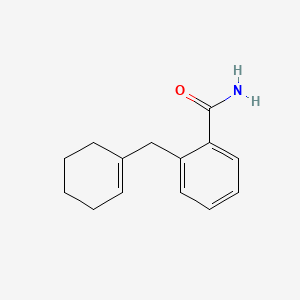
![2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14698778.png)
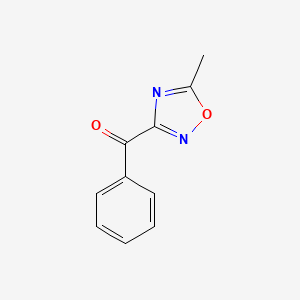
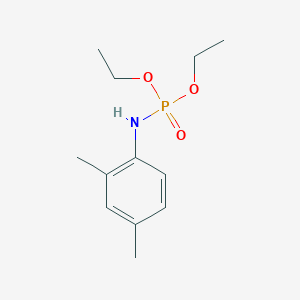
![1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene](/img/structure/B14698807.png)
